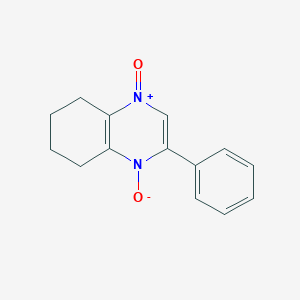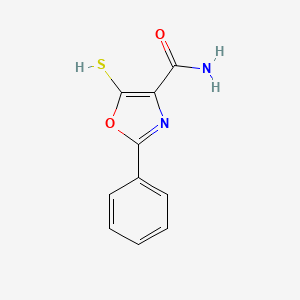
2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
Descripción general
Descripción
2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in a number of enzymes in bacteria, plants, and animals. PQQ has been shown to have a number of important physiological and biochemical effects, including its ability to act as an antioxidant and to stimulate the growth of new mitochondria in cells. In
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
A series of novel derivatives of quinoxaline-1,4-dioxide, including 2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, have been synthesized and tested for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds demonstrated moderate to significant activity, with minimum inhibitory concentrations (MIC) ranging from 30.35 to 252.00 µM. Additionally, a docking study was performed to understand the binding pattern within the target enzyme's active site (Srinivasarao et al., 2020).
Synthesis and Chemical Properties
The reaction of cyclohexane-1,2-dione dioxime with diacetyl and other diketones leads to the formation of tetrahydroquinoxaline 1,4-dioxide derivatives. This research provides insights into the synthesis processes and the resulting chemical structures of these compounds (Gatilov & Samsonov, 2015).
Hypoxia-Selective HIF-1α Inhibitors
Derivatives of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, including variants of 2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, have been synthesized and show higher cytotoxicity and hypoxia selectivity compared to reference agents. These compounds demonstrate promising anticancer potential, particularly in hypoxic tumor cells, and have shown strong antiestrogenic potencies in breast cancer cells (Buravchenko et al., 2020).
Weak Interactions in Crystal Packing
Studies have been conducted on the weak interactions in certain derivatives of tetrahydroisoquinoline, including 2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide. These studies, involving single-crystal X-ray diffraction, provide valuable insights into the molecular conformations and interactions, which are crucial for understanding their properties and potential applications (Choudhury et al., 2003).
Antimalarial Activity
Research has shown that quinoxaline 1,4-dioxide derivatives, including 2-phenyl variants, exhibit superior antimalarial activity, especially against Plasmodium falciparum strains with different chloroquine-resistance statuses. The most effective compounds were those with nonsubstituted quinoxaline 1,4-dioxides in specific positions and with certain substituents in the phenyl group (Zarranz et al., 2005).
Propiedades
IUPAC Name |
4-oxido-3-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGHZUBLJMWJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367806 | |
| Record name | Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |
CAS RN |
88820-02-4 | |
| Record name | Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)


![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)

![1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)